- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives, Synlett, 2021, 32(10), 1034-1038

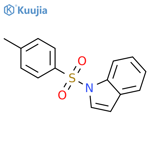

Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

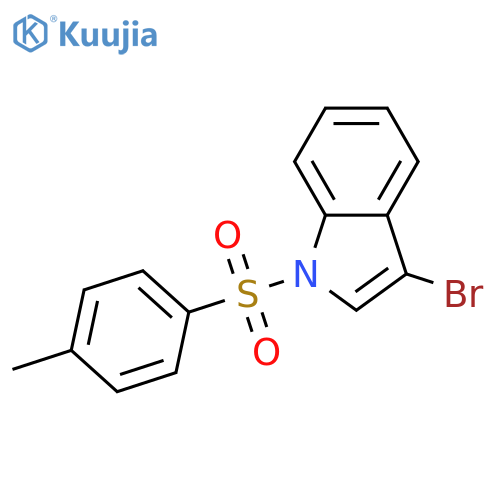

90481-77-9 structure

상품 이름:3-Bromo-1-(p-toluenesulfonyl)indole

CAS 번호:90481-77-9

MF:C15H12BrNO2S

메가와트:350.230281829834

MDL:MFCD09260442

CID:798385

PubChem ID:11210274

3-Bromo-1-(p-toluenesulfonyl)indole 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Bromo-1-tosyl-1H-indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-

- 3-bromo-1-(4-methylphenyl)sulfonylindole

- 3-Bromo-1-(p-toluenesulfonyl)indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]

- 3-bromo-1-(4-toluenesulfonyl)indole

- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole

- 3-bromo-1-tosylindole

- 3-Bromo-N-(p-toluenesulfonyl)indole

- 3-bromo-N-tosylindole

- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)

- CS-M3673

- DTXSID40458900

- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE

- VQWIINXTMHBRDW-UHFFFAOYSA-N

- AKOS015835805

- DB-128244

- SCHEMBL517434

- AB49974

- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE

- MFCD09260442

- BS-23046

- 90481-77-9

-

- MDL: MFCD09260442

- 인치: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3

- InChIKey: VQWIINXTMHBRDW-UHFFFAOYSA-N

- 미소: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O

계산된 속성

- 정밀분자량: 348.97700

- 동위원소 질량: 348.97721g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 20

- 회전 가능한 화학 키 수량: 2

- 복잡도: 439

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 4.3

- 토폴로지 분자 극성 표면적: 47.4Ų

실험적 성질

- 밀도: 1.51

- 비등점: 502.8 °C at 760 mmHg

- 플래시 포인트: 257.9 °C

- PSA: 47.45000

- LogP: 5.03000

3-Bromo-1-(p-toluenesulfonyl)indole 보안 정보

3-Bromo-1-(p-toluenesulfonyl)indole 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Bromo-1-(p-toluenesulfonyl)indole 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | B688463-100mg |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 100mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |

3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

90481-77-9 | 98% | 1g |

¥244.00 | 2024-04-26 | |

| Chemenu | CM147240-5g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-100g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 100g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-25g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95% | 25g |

$223 | 2021-08-05 | |

| abcr | AB273212-1 g |

3-Bromo-1-(p-toluenesulfonyl)indole; 95% |

90481-77-9 | 1 g |

€76.00 | 2023-07-20 | ||

| A2B Chem LLC | AB64366-100g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 100g |

$662.00 | 2024-05-20 | |

| abcr | AB273212-1g |

3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |

90481-77-9 | 95% | 1g |

€76.00 | 2025-02-18 | |

| A2B Chem LLC | AB64366-5g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 5g |

$86.00 | 2024-05-20 | |

| Crysdot LLC | CD11020724-5g |

3-Bromo-1-tosyl-1H-indole |

90481-77-9 | 95+% | 5g |

$68 | 2024-07-19 |

3-Bromo-1-(p-toluenesulfonyl)indole 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C

참조

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865

합성 방법 3

반응 조건

1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

참조

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

합성 방법 4

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

참조

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

합성 방법 5

반응 조건

1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718

합성 방법 6

반응 조건

1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt

1.2 Reagents: 2-Methyl-2-butene ; rt

1.2 Reagents: 2-Methyl-2-butene ; rt

참조

- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination, JACS Au, 2022, 2(4), 793-800

합성 방법 7

반응 조건

1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C

참조

- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300

합성 방법 8

반응 조건

1.1 24 h, rt

참조

- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles, Organic Letters, 2017, 19(16), 4275-4278

3-Bromo-1-(p-toluenesulfonyl)indole Raw materials

- Boc-NH-PEG1-OH

- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid

- Indole

- 1-(p-Toluenesulfonyl)indole

3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products

3-Bromo-1-(p-toluenesulfonyl)indole 관련 문헌

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) 관련 제품

- 1082366-91-3(3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one)

- 210827-37-5(2-Thiophenesulfonamide,4-formyl-)

- 916210-25-8(tert-butyl N-[(3-sulfamoylphenyl)methyl]carbamate)

- 864975-80-4(N-(2Z)-6-chloro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-iodobenzamide)

- 1252476-52-0(3-benzenesulfonamido-N-(1-cyanocyclobutyl)-N-methylpropanamide)

- 3267-78-5(Tri-n-propyltin acetate)

- 2763930-84-1(4,4-Difluorobut-2-ynal)

- 1240570-05-1(4-Nitro-1-(octan-2-yl)-1H-pyrazole)

- 1396757-95-1(2-(4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide)

- 952-92-1(1-Benzyl-1,4-dihydronicotinamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

순결:99%

재다:100g

가격 ($):609.0